

An In-depth Technical Guide to (4-Nitrophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitrophenyl)methanesulfonyl
chloride

Cat. No.: B1304186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for **(4-Nitrophenyl)methanesulfonyl chloride**. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and for the introduction of the 4-nitrobenzylsulfonyl protecting group.

Core Physicochemical Properties

(4-Nitrophenyl)methanesulfonyl chloride is a yellow to brown solid that is sensitive to moisture.^[1] It is crucial to handle this compound under inert and dry conditions to prevent decomposition.^{[1][2]}

Property	Value	Reference
CAS Number	4025-75-6	[1][3]
Molecular Formula	C7H6ClNO4S	[3][4]
Molecular Weight	235.64 g/mol	[1][3]
Appearance	Yellow to brown solid	[1]
Melting Point	91-92 °C	[1][3]
Boiling Point	396.4 ± 25.0 °C (Predicted)	[1][3]
Density	1.6 ± 0.1 g/cm ³	[3]
Solubility	Reacts with water. Soluble in organic solvents like dimethyl sulfoxide and ethanol.[1][5]	
LogP	1.74	[3]

Reactivity and Stability

This compound is highly reactive and requires careful handling.

Parameter	Description	Reference
Chemical Stability	Reacts vigorously or explosively with water, forming toxic and corrosive hydrogen chloride gas.[3]	
Conditions to Avoid	Moisture, exposure to moist air or water, and dust generation. [3][6]	
Incompatible Materials	Oxidizing agents, bases, amines, and water.[2][3]	
Hazardous Decomposition Products	Upon decomposition, it can release hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[2][3]	

Synthesis Protocol

A general and common method for the synthesis of **(4-Nitrophenyl)methanesulfonyl chloride** involves a multi-step process starting from an appropriate alkyl halide.

Experimental Protocol: Synthesis from an S-Alkyl Isothiourea Salt

This procedure outlines the synthesis starting from an S-alkyl isothioureia salt, which is typically prepared from the corresponding alkyl halide and thiourea.

Step 1: Formation of S-Alkyl Isothiourea Salt

- An alkyl halide (or sulfate) (5 mmol) is heated with thiourea (0.381 g, 5 mmol) in 5 mL of ethanol at reflux for 1 hour.[1][7]
- After the reaction is complete, the ethanol is removed under reduced pressure.[1][7]

- The resulting residue is washed with diethyl ether (3 x 5 mL) to yield the S-alkyl isothioureia salt as a white solid in nearly quantitative yield.[\[1\]](#)[\[7\]](#)

Step 2: Oxidative Chlorination

- The unpurified S-alkyl isothioureia salt is transferred to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and placed in an ice bath.[\[1\]](#)[\[7\]](#)
- A mixture of 0.45 mL of water and 10 mL of acetonitrile is added to the flask, and the mixture is stirred vigorously.[\[1\]](#)[\[7\]](#)
- A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in 5 mL of acetonitrile is added dropwise, maintaining the internal temperature between 0-20 °C.[\[1\]](#)[\[7\]](#)
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[\[1\]](#)[\[7\]](#)

Step 3: Work-up and Purification

- The solvent is removed under reduced pressure.[\[1\]](#)[\[7\]](#)
- The residue is dissolved in 15 mL of diethyl ether.[\[1\]](#)[\[7\]](#)
- The ether layer is washed with water (2 x 10 mL) and then dried over anhydrous sodium sulfate (Na₂SO₄).[\[1\]](#)[\[7\]](#)
- The diethyl ether is removed by vacuum concentration to yield **(4-Nitrophenyl)methanesulfonyl chloride**.[\[1\]](#)[\[7\]](#)
- For higher purity, the product can be recrystallized from a mixture of petroleum ether and ethyl acetate.[\[1\]](#)[\[7\]](#)

Safety and Handling

(4-Nitrophenyl)methanesulfonyl chloride is a corrosive and water-reactive substance that can cause severe burns to the skin, eyes, and respiratory tract.[\[3\]](#)[\[6\]](#) It is also toxic if swallowed or in contact with skin and fatal if inhaled.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[3][8]
- Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[3][8]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator in a well-ventilated area or under a chemical fume hood.[2][6]

Handling and Storage:

- Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][6]
- Keep containers tightly closed.[2][6]
- Reacts violently with water; do not allow contact with water or moist air.[3][6]

First Aid Measures:

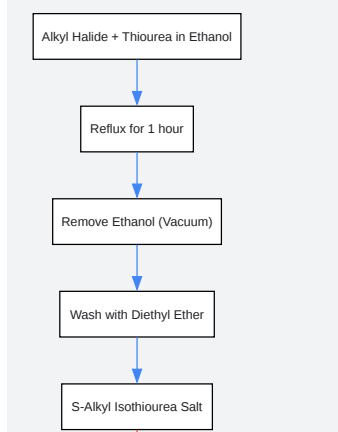
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[3][6]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6] If water-reactive products are embedded in the skin, cover them with a light oil instead of using water.[3]
- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][6]
- Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[3][6]

Visualized Workflows

The following diagrams illustrate the synthesis and safety procedures associated with **(4-Nitrophenyl)methanesulfonyl chloride**.

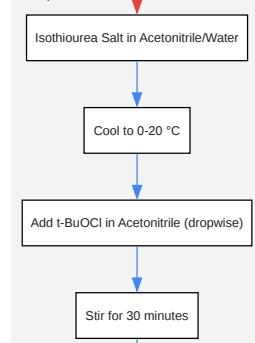
Synthesis Workflow

Step 1: S-Alkyl Isothiourea Salt Formation



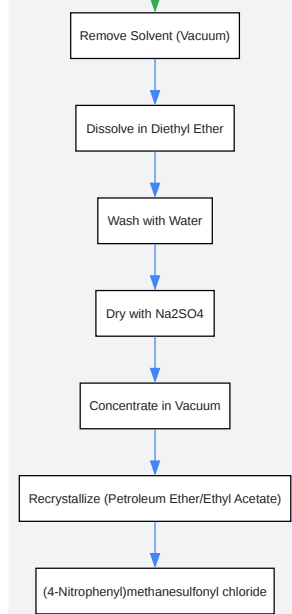
Transfer to reaction flask

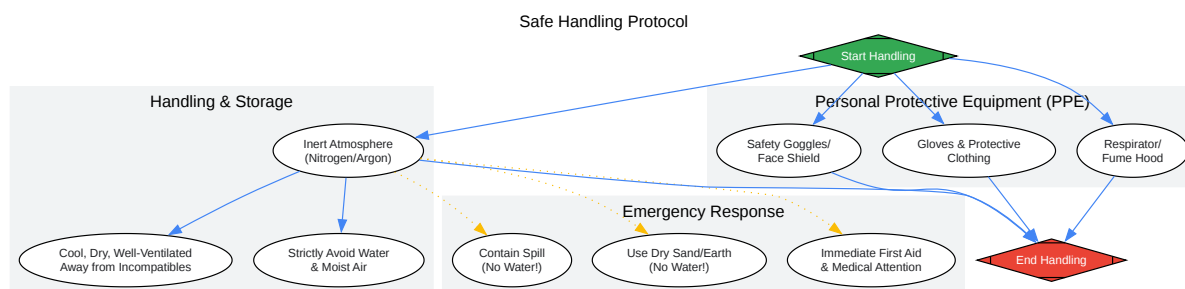
Step 2: Oxidative Chlorination



Proceed to work-up

Step 3: Work-up and Purification

[Click to download full resolution via product page](#)Caption: General synthesis workflow for **(4-Nitrophenyl)methanesulfonyl chloride**.



[Click to download full resolution via product page](#)

Caption: Key safety and handling protocols for **(4-Nitrophenyl)methanesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Nitrophenyl)methanesulfonyl chloride CAS#: 4025-75-6 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. (4-Nitrophenyl)methanesulfonyl chloride | CAS#:4025-75-6 | Chemsrce [chemsrc.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. (4-Nitrophenyl)methanesulfonyl chloride | 4025-75-6 [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Nitrophenyl)methanesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304186#physicochemical-properties-of-4-nitrophenyl-methanesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com